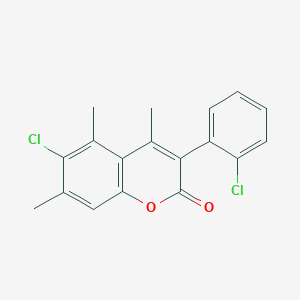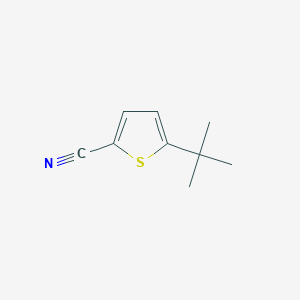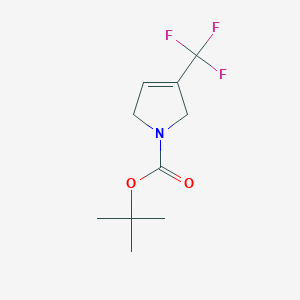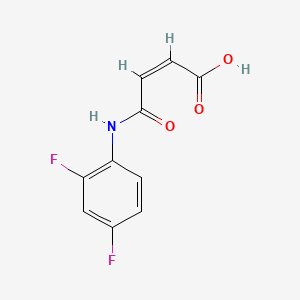
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin
Übersicht
Beschreibung
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4,5,7-trimethylcoumarin with 2-chlorophenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted coumarins.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine and methyl groups can influence its binding affinity and specificity towards target proteins. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-cyanochromone: This compound shares a similar core structure but differs in the presence of a cyano group instead of the 2-chlorophenyl group.
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Another related compound with a different heterocyclic framework and fluorine substitution.
Uniqueness
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-8-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-6-4-5-7-13(12)19/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYGRLXORLJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC=CC=C3Cl)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3042982.png)
![6-Iodo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3042983.png)


![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)





